molecular formula C12H14ClNO4 B8384740 Tert-butyl 2-(3-chloro-5-nitrophenyl)acetate

Tert-butyl 2-(3-chloro-5-nitrophenyl)acetate

Cat. No. B8384740
M. Wt: 271.69 g/mol
InChI Key: CUGMWNMRELVNHX-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

To a solution of tert-butyl 2-(3-chloro-5-nitrophenyl)acetate 52.B (2.00 g, 7.36 mmol) and pyridin-4-ylboronic acid (1.09 g, 8.83 mmol) in t-amyl alcohol (20 mL) was added K3PO4 (4.69 g, 22.1 mmol), Pd2(dba)3 (337 mg, 0.368 mmol) and XPhos (702 mg, 1.47 mmol). The mixture was stirred for 3 hours at 100° C. and then was filtered over Celite. The liquid phase was concentrated and partitioned between water and AcOEt. The organic phase was then washed with brine, dried over MgSO4, concentrated and purified by flash chromatography on silica gel to afford tert-butyl 2-(3-nitro-5-(pyridin-4-yl)phenyl)acetate 52.0 (2.03 g, 72% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
702 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
337 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.[N:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C>C(O)(CC)(C)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N+:8]([C:6]1[CH:5]=[C:4]([CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH:3]=[C:2]([C:22]2[CH:23]=[CH:24][N:19]=[CH:20][CH:21]=2)[CH:7]=1)([O-:10])=[O:9] |f:2.3.4.5,8.9.10.11.12|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)[N+](=O)[O-])CC(=O)OC(C)(C)C
Name
Quantity
1.09 g
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
K3PO4
Quantity
4.69 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
702 mg
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)(CC)O
Name
Quantity
337 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
The liquid phase was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between water and AcOEt
WASH
Type
WASH
Details
The organic phase was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)C1=CC=NC=C1)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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